molecular formula C11H9BrN2 B8747334 5-(bromomethyl)-2,2'-bipyridine CAS No. 98007-15-9

5-(bromomethyl)-2,2'-bipyridine

Cat. No.: B8747334
CAS No.: 98007-15-9
M. Wt: 249.11 g/mol
InChI Key: BUYHNPMBJRJUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-Bipyridine, 5-(bromomethyl)- is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol . It is a derivative of bipyridine, where a bromomethyl group is attached to the 5th position of the bipyridine ring. This compound is known for its utility in various chemical reactions and its role as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 5-(bromomethyl)- typically involves the bromination of 5-methyl-2,2’-bipyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions for two days.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyridine, 5-(bromomethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thioethers.

    Coupling Products: Various bipyridine derivatives with different substituents on the pyridine rings.

Scientific Research Applications

2,2’-Bipyridine, 5-(bromomethyl)- is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 5-(bromomethyl)- primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms in the pyridine rings, forming stable complexes. These complexes can participate in various catalytic and redox processes, influencing the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Uniqueness: 2,2’-Bipyridine, 5-(bromomethyl)- is unique due to the presence of the bromomethyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Properties

CAS No.

98007-15-9

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

5-(bromomethyl)-2-pyridin-2-ylpyridine

InChI

InChI=1S/C11H9BrN2/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2

InChI Key

BUYHNPMBJRJUPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-methyl-[2,2′]bipyridinyl (3.96 g, 23.264 mmol) in CCl4 (80 mL) was bubbled with argon gas. NBS (5.507 g, 30.94 mmol, 1.33 eq) and (PhCOO)2 (0.2922 g, 1.21 mmol, 5 mol %) were added. The mixture was refluxed under argon atmosphere for 2 days. After being cooled to room temperature, the solid was removed by filtration, the filtrate was evaporated, and the residue chromatographed on a silica gel column eluted with a mixed solvent of CH2Cl2 and EtOAc (1:1, v/v). A mixture of three components was obtained (3.88 g). The mixture contained the desired monobromide of 5-(bromomethyl)-[2,2′]bipyridinyl (69.8 wt. %, 10.87 mmol, yield 46.7%), a dibromo by-product (20.2 wt. %, yield 10.3%) and the unreacted starting methylbipyridine (10 wt. %, 9.8% of starting amount). 1H NMR (CDCl3, 300.16 MHz) for the monobromide δ (ppm) 8.71-8.67 (m, 2H), 8.40 (d, J=8.0 Hz, 2H), 7.87-7.80 (m, 2H), 7.35-7.26 (m, 1H) and 4.54 (s, 2H) ppm. MS for the monobromide (ESI) m/z: 249 and 251 (M+).
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
5.507 g
Type
reactant
Reaction Step Two
[Compound]
Name
(PhCOO)2
Quantity
0.2922 g
Type
reactant
Reaction Step Two
[Compound]
Name
monobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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